[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate
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Overview
Description
[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trihydroxybenzaldehyde with 5,7-dihydroxy-2H-chromen-3-one under acidic conditions to form the chromenyl intermediate. This intermediate is then esterified with 2,3,4-trihydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, [5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their properties.
Mechanism of Action
The mechanism of action of [5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, modulating their activity. Additionally, the compound can scavenge free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups.
Epigallocatechin gallate (EGCG): A catechin with multiple hydroxyl groups.
Resveratrol: A stilbenoid with antioxidant properties.
Uniqueness
[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate is unique due to its specific arrangement of hydroxyl groups and chromenyl structure. This configuration enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H18O11 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-9-5-13(25)11-7-17(33-22(31)10-1-2-12(24)20(30)18(10)28)21(32-16(11)6-9)8-3-14(26)19(29)15(27)4-8/h1-6,17,21,23-30H,7H2 |
InChI Key |
ZJONSYFOVDKINV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=C(C(=C(C=C4)O)O)O |
Origin of Product |
United States |
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